molecular formula C11H9ClO3 B12121772 beta-(5-Chlorbenzofur-2-yl)-propionsaeure

beta-(5-Chlorbenzofur-2-yl)-propionsaeure

Cat. No.: B12121772
M. Wt: 224.64 g/mol
InChI Key: HTWZYWGPVSPDLY-UHFFFAOYSA-N
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Description

Beta-(5-Chlorbenzofur-2-yl)-propionsaeure: is a compound belonging to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(5-Chlorbenzofur-2-yl)-propionsaeure typically involves the construction of the benzofuran ring followed by the introduction of the chlorinated substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of various benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: Beta-(5-Chlorbenzofur-2-yl)-propionsaeure can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which beta-(5-Chlorbenzofur-2-yl)-propionsaeure exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound may also interact with cellular enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    5-Chlorobenzofuran: Shares the benzofuran core but lacks the propionic acid side chain.

    5-Bromobenzofuran: Similar structure with a bromine substituent instead of chlorine.

    2-Propionylbenzofuran: Contains a propionyl group but lacks the chlorinated substituent.

Uniqueness: Beta-(5-Chlorbenzofur-2-yl)-propionsaeure is unique due to the presence of both the chlorinated benzofuran core and the propionic acid side chain, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

3-(5-chloro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H9ClO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1,3,5-6H,2,4H2,(H,13,14)

InChI Key

HTWZYWGPVSPDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CCC(=O)O

Origin of Product

United States

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